5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine class, which is notable for its diverse biological activities and applications in medicinal chemistry. This compound features a fused ring system that contributes to its unique chemical properties and potential pharmacological effects. The presence of bromine and ethyl and methyl substituents enhances its reactivity and biological profile.
5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine can be synthesized through various chemical pathways, often involving the transformation of simpler pyridine derivatives. It is classified under the category of nitrogen-containing heterocycles, specifically imidazopyridines, which are known for their role in drug development due to their ability to interact with biological targets effectively.
The synthesis of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine can be achieved through several methods, including:
The synthesis generally involves careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations to optimize yields and selectivity. For example, reactions may be performed under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
The molecular formula of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine is C10H11BrN2. The structure features:
The compound's molecular weight is approximately 241.11 g/mol. The presence of bromine significantly influences its physical properties due to its electronegativity and steric effects.
5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine can participate in various chemical reactions:
The reaction conditions must be optimized for each transformation to ensure high yields and selectivity while minimizing side reactions.
The mechanism of action for 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine often involves interactions with specific biological targets such as enzymes or receptors. The imidazo[4,5-b]pyridine framework allows for hydrogen bonding and π-stacking interactions with biomolecules.
Studies have shown that this class of compounds can act as protein kinase inhibitors, modulating cell cycle control and exhibiting anti-cancer properties . The precise mechanism typically involves binding to the ATP-binding site of kinases, thereby inhibiting their activity.
5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine has significant applications in medicinal chemistry:
The core compound, systematically named 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine (CAS: not provided), adheres to IUPAC conventions for fused bicyclic heterocycles. The parent scaffold is imidazo[4,5-b]pyridine, where:
Table 1: Nomenclature and Key Identifiers
Property | Value |
---|---|
Systematic Name | 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine |
Molecular Formula | C₉H₁₀BrN₃ |
Molecular Weight | 240.10 g/mol |
Isomeric Variant (PubChem) | 5-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine (lacks ethyl) |
Crystallographic studies confirm tautomeric preferences; the 1H-tautomer dominates in solid states due to intramolecular hydrogen bonding stabilizing the fused system. Substituent positional sensitivity is critical: bromination at C5 (vs. C4 or C6) enhances electrophilic reactivity for nucleophilic aromatic substitution, while the 2-ethyl group influences lipophilicity and steric bulk [1] [4].
This imidazopyridine derivative is a purine bioisostere, mimicking the purine nucleus’s fused six- and five-membered ring system with nitrogen atoms at analogous positions. Key analogies include:
Table 2: Structural and Electronic Comparison with Purine
Feature | 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine | 9H-Purine |
---|---|---|
Ring System | Imidazo[4,5-b]pyridine | Purine (pyrimidine-imidazole) |
Key Heteroatoms | N1, N3, N7 | N1, N3, N7, N9 |
HOMO-LUMO Gap (DFT) | ~4.1 eV | ~4.0 eV |
Molecular Electrostatic Potential | Electrophilic C5, Nucleophilic N3 | Electrophilic C2, Nucleophilic N9 |
This bioisosterism underpins its affinity for purine-linked biological pathways, including ATP-binding enzymes (kinases) and nucleic acid synthesis machinery [5] [6].
Derivatives of imidazo[4,5-b]pyridine exhibit broad bioactivity due to target versatility:
Table 3: Documented Biological Activities of Analogues
Therapeutic Area | Analog Compound | Target/Activity | Key Finding |
---|---|---|---|
Cancer | 8-Aryl-purine derivatives | Grp94 inhibition | IC₅₀ = 0.22 µM; >100-fold selectivity over Hsp90 |
Antimicrobial | 6-Bromo-2-phenylimidazo[4,5-b]pyridine | DNA gyrase (Bacillus cereus) | MIC = 8 µg/mL; Gram-positive selectivity |
Inflammation | Imidazo[4,5-b]pyridine-based compounds | IL-1β/TNF-α suppression | Patent: EP4265254A2 for inflammatory disorders |
The 5-bromo-2-ethyl-7-methyl variant’s specific activities remain under investigation, but its structural features align with these therapeutic rationales [2] [4] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: